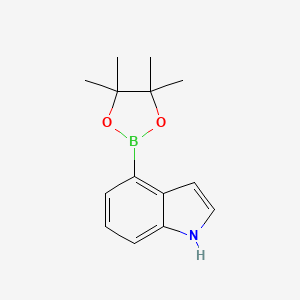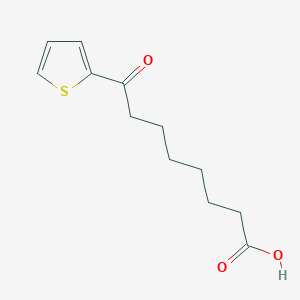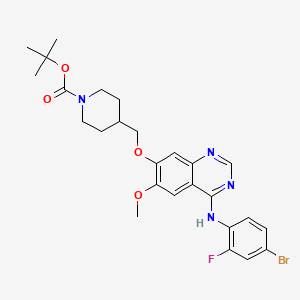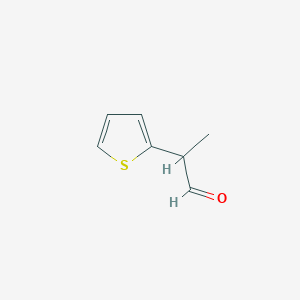
cis-1,3-Cyclohexanedicarboxylic Acid
概要
説明
cis-1,3-Cyclohexanedicarboxylic Acid: is an organic compound with the molecular formula C8H12O4 It is a cyclohexane derivative with two carboxylic acid groups positioned at the 1 and 3 positions in a cis configuration
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Isophthalic Acid: One common method involves the catalytic hydrogenation of isophthalic acid in the presence of a suitable catalyst such as palladium on carbon.
Cyclization of Adipic Acid Derivatives: Another method involves the cyclization of adipic acid derivatives under acidic conditions.
Industrial Production Methods: Industrial production of cis-1,3-Cyclohexanedicarboxylic Acid often involves the hydrogenation of isophthalic acid due to its efficiency and scalability. The process is optimized to maximize the yield of the cis isomer while minimizing the formation of the trans isomer .
化学反応の分析
Types of Reactions:
Oxidation: cis-1,3-Cyclohexanedicarboxylic Acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Cyclohexanedimethanol derivatives.
Esterification: Esters of this compound.
科学的研究の応用
cis-1,3-Cyclohexanedicarboxylic Acid has several applications in scientific research:
作用機序
The mechanism of action of cis-1,3-Cyclohexanedicarboxylic Acid primarily involves its interaction with enzymes and other biological molecules. The compound can act as a substrate for various enzymes, leading to the formation of specific products through enzymatic catalysis. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
trans-1,3-Cyclohexanedicarboxylic Acid: Unlike the cis isomer, the trans isomer has the carboxylic acid groups positioned on opposite sides of the cyclohexane ring, leading to different chemical and physical properties.
1,4-Cyclohexanedicarboxylic Acid: This compound has carboxylic acid groups at the 1 and 4 positions, resulting in a different ring strain and reactivity compared to the 1,3 isomer.
1,2-Cyclohexanedicarboxylic Acid: With carboxylic acid groups at the 1 and 2 positions, this compound exhibits distinct reactivity and applications compared to the 1,3 isomer.
Uniqueness: cis-1,3-Cyclohexanedicarboxylic Acid is unique due to its specific cis configuration, which imparts distinct stereochemical properties and reactivity. This configuration makes it particularly valuable in the synthesis of chiral molecules and materials with specific mechanical properties .
特性
IUPAC Name |
(1S,3R)-cyclohexane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSBBLNHFMTEB-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-31-9 | |
| Record name | 1,3-Cyclohexanedicarboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,3-Cyclohexanedicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXE081K9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the ionization state of cis-1,3-Cyclohexanedicarboxylic acid impact its conformational preferences in different solvents?
A1: Research using NMR spectroscopy and density functional theory calculations has revealed that this compound displays distinct conformational preferences depending on its ionization state and the solvent. While the diacid exhibits multiple conformations, the monoanion favors a single conformation stabilized by intramolecular hydrogen bonding, especially in DMSO. [] This intramolecular hydrogen bonding is stronger in the this compound monoanion compared to its this compound counterpart, suggesting a preference for 1,3-diaxial conformers in cyclopentane rings. []
Q2: What is the significance of the crystal structure of this compound in supramolecular chemistry?
A2: this compound forms a unique "cell solid" structure stabilized by both dimeric and catemeric hydrogen bond pairs. [] This deviation from the typical linear structures observed in other dicarboxylic acids makes this compound a valuable building block in crystal engineering and supramolecular synthesis. []
Q3: How can this compound be used to construct coordination polymers?
A3: this compound can act as a bridging ligand in the construction of metal-organic frameworks (MOFs). For instance, reacting this compound with cobalt salts and V-shaped N-donor ligands has led to the formation of two-dimensional and three-dimensional coordination polymers. [] These polymers exhibit unique structural features and potential applications in areas like gas storage and catalysis.
Q4: Can enzymes be used to selectively modify this compound diesters?
A4: Yes, enzymatic desymmetrization of this compound diesters has been achieved. [, ] This enzymatic approach provides a green and sustainable method for obtaining enantiomerically enriched compounds from this compound derivatives, which are valuable building blocks in organic synthesis.
Q5: How does the rotational orientation of carboxyl groups influence the geometry of the cyclohexane ring in this compound?
A5: X-ray crystallography studies on this compound [] can provide insights into the influence of carboxyl group orientation on the cyclohexane ring geometry. While specific details would require analyzing the crystallographic data, it is known that the preference of carboxyl groups for equatorial or axial positions can significantly impact the overall conformation and packing of the molecule in the solid state.
Q6: Can this compound form co-crystals with other molecules?
A6: Yes, this compound readily forms co-crystals with various N-donor compounds. [] For example, it forms a co-crystal with N,N′-(pentane-1,5-diyl)bis(pyridine-4-carboxamide)pentane and water, showcasing supramolecular chain motifs stabilized by intricate hydrogen bonding networks. [] These findings highlight the potential of this compound in crystal engineering and the design of functional materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)







![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)



